

# introduction to antibody-drug conjugates using DBCO linkers

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An In-depth Technical Guide to Antibody-Drug Conjugates Utilizing DBCO Linkers

## Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, engineered to deliver highly potent cytotoxic agents directly to tumor cells.[1][2][3] This approach combines the antigen-targeting specificity of a monoclonal antibody (mAb) with the cell-killing capability of a small-molecule drug, aiming to maximize efficacy while minimizing systemic toxicity.[4][5] An ADC consists of three primary components: a monoclonal antibody that selectively binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][6][7] The linker is a critical element, governing the stability of the ADC in circulation and the mechanism of payload release within the target cell.[5][7][8]

## The Role of DBCO Linkers and Click Chemistry

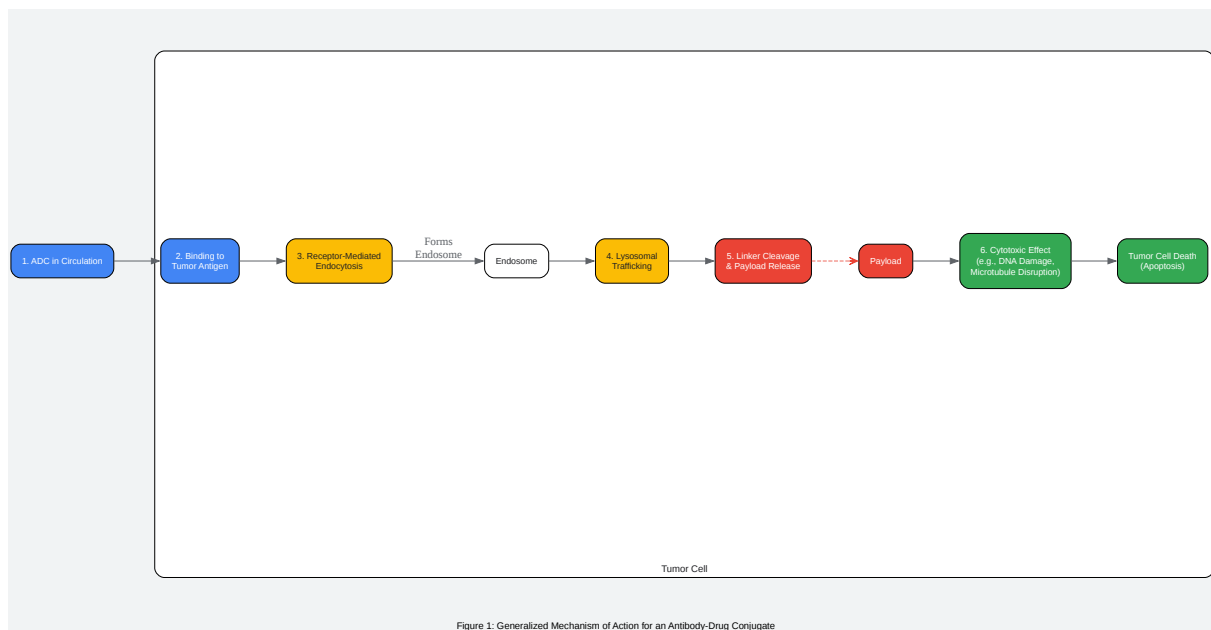
Modern ADC development increasingly relies on bioorthogonal chemistry to achieve precise and stable drug conjugation. One of the most prominent methods is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." [9][10] This reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage.[9][11]

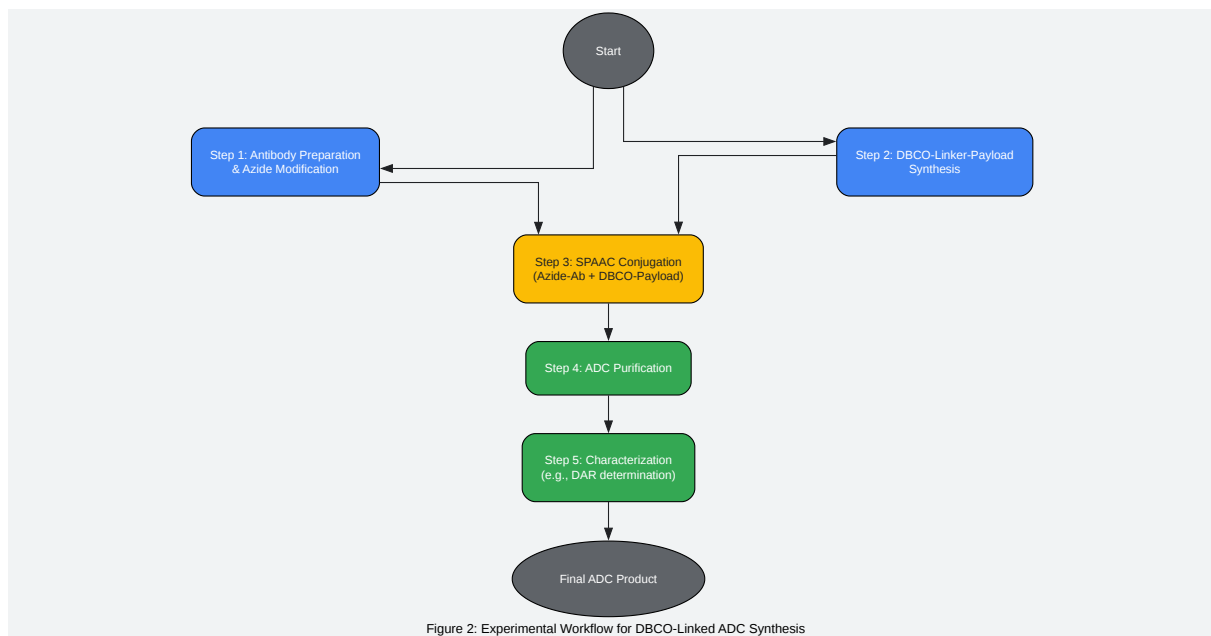
Dibenzocyclooctyne (DBCO) is a widely used strained alkyne for this purpose.[8][12][13] The key advantage of the DBCO-azide reaction is that it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, which is required for the classical

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9][14] This copper-free nature makes SPAAC ideal for bioconjugation, as it preserves the integrity and function of the antibody.[15][16] DBCO linkers, therefore, enable the creation of stable and well-defined ADCs with a high degree of specificity.[17]

## General Mechanism of Action

The therapeutic action of an ADC is a multi-step process that leverages both the biological function of the antibody and the cytotoxic power of the payload.





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